molecular formula C5H7N3OS B6167076 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol CAS No. 1343157-29-8

1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol

Cat. No.: B6167076
CAS No.: 1343157-29-8
M. Wt: 157.2
InChI Key:
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Description

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol is a heterocyclic compound that features a thiadiazole ring fused with an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol typically involves the reaction of thiadiazole derivatives with azetidine precursors. One common method includes the cyclization of 2-amino-1,3,4-thiadiazole with azetidin-3-ol under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the thiadiazole ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to its biological effects.

Comparison with Similar Compounds

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 1,3,4-Thiadiazole derivatives, azetidine derivatives, and other heterocyclic compounds.

    Uniqueness: The combination of the thiadiazole and azetidine rings in a single molecule provides unique chemical and biological properties that are not observed in other compounds. This structural feature contributes to its versatility and potential in various applications.

Properties

CAS No.

1343157-29-8

Molecular Formula

C5H7N3OS

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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